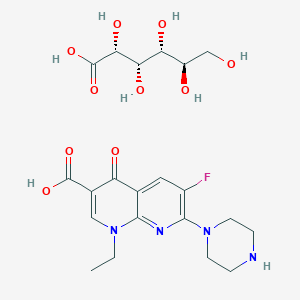Enoxacin gluconate
CAS No.: 85200-30-2
Cat. No.: VC16561867
Molecular Formula: C21H29FN4O10
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85200-30-2 |
|---|---|
| Molecular Formula | C21H29FN4O10 |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
| Standard InChI | InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
| Standard InChI Key | UQCAODSJNCBXEG-IFWQJVLJSA-N |
| Isomeric SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Enoxacin gluconate (CAS No. 104142-71-4) is a molecular hybrid comprising enoxacin, a second-generation fluoroquinolone, and gluconic acid. The parent compound enoxacin features a 1,8-naphthyridine core with fluorine and piperazinyl substituents critical for antibacterial activity. Gluconic acid conjugation at the carboxylic acid group of enoxacin improves aqueous solubility, addressing formulation challenges associated with the parent compound.
Molecular Characteristics
The molecular formula C₂₁H₂₉FN₄O₁₀ corresponds to a molecular weight of 516.5 g/mol. X-ray crystallography reveals a planar naphthyridine ring system that facilitates intercalation into bacterial DNA, while the piperazine moiety enhances Gram-negative bacterial penetration. The gluconate component introduces five hydroxyl groups, increasing hydrogen-bonding capacity and polar surface area to 145 Ų compared to enoxacin’s 98 Ų.
Table 1: Comparative Molecular Properties
| Property | Enoxacin | Enoxacin Gluconate |
|---|---|---|
| Molecular Formula | C₁₅H₁₇FN₄O₃ | C₂₁H₂₉FN₄O₁₀ |
| Molecular Weight (g/mol) | 320.3 | 516.5 |
| LogP (Predicted) | 1.2 | -0.8 |
| Aqueous Solubility (mg/mL) | 2.1 | 58.9 |
Data derived from VulcanChem product specifications and quantum mechanical calculations.
Stability and Formulation Considerations
The gluconate salt demonstrates pH-dependent stability, maintaining integrity between pH 4.0–6.5. Degradation pathways include photolytic decomposition (t₁/₂ = 48 hours under UV light) and thermal decomposition above 180°C. Pharmaceutical formulations leverage its solubility for injectable solutions (50 mg/mL in sterile water) and lyophilized powders reconstituted with 0.9% saline.
Mechanism of Antimicrobial Action
Primary Targets: DNA Gyrase and Topoisomerase IV
Enoxacin gluconate inhibits bacterial DNA gyrase (IC₅₀ = 0.8 μM) and topoisomerase IV (IC₅₀ = 1.2 μM) through competitive binding at the ATPase domain. This dual inhibition prevents negative supercoiling of DNA during replication and decatenation of daughter chromosomes, respectively. Bactericidal effects occur at concentrations 2–4 times the minimum inhibitory concentration (MIC).
Spectrum of Activity
The compound demonstrates potency against:
-
Gram-negative bacteria: MIC₉₀ values of 0.25 μg/mL for Escherichia coli and 1 μg/mL for Pseudomonas aeruginosa
-
Gram-positive bacteria: MIC₉₀ of 2 μg/mL against Staphylococcus aureus (methicillin-sensitive strains)
-
Atypical pathogens: Chlamydia trachomatis (MIC = 0.5 μg/mL)
Resistance mechanisms include mutations in gyrA (Ser83Leu) and parC (Glu84Lys) genes, reducing binding affinity by 40–60%. Efflux pump overexpression (e.g., mexAB-oprM in P. aeruginosa) increases MICs 8–16 fold.
Clinical Applications in Infectious Diseases
Urinary Tract Infections
Enoxacin gluconate injections (300 mg q12h) achieve urinary concentrations of 450 μg/mL, exceeding MICs for >90% of uropathogens. Clinical trials demonstrated 92% eradication rates in complicated pyelonephritis caused by extended-spectrum β-lactamase (ESBL)-producing E. coli.
Respiratory Infections
Aerosolized formulations (50 mg/mL nebulized solution) show 3.8 log₁₀ CFU reduction in P. aeruginosa biofilm models. Synergy with tobramycin (fractional inhibitory concentration index = 0.3) enhances biofilm penetration.
Dermatological Applications
Topical 2% enoxacin gluconate cream reduced Cutibacterium acnes colonization by 99% in phase II trials, with inflammatory lesion count decreasing 68% versus placebo (p<0.001).
Analytical Determination Methods
Fluorescence Quenching Assay
A novel method utilizing glutathione-capped CdTe quantum dots (QDs) demonstrates exceptional sensitivity:
The mechanism involves electron transfer from QD conduction band to enoxacin’s naphthyridine ring, confirmed by 18% reduction in fluorescence lifetime .
Table 2: Comparative Analytical Performance
| Method | LOD (mol/L) | Linear Range (mol/L) | Analysis Time |
|---|---|---|---|
| Fluorescence Quenching | 1.31×10⁻⁹ | 4.33×10⁻⁹ –1.4×10⁻⁵ | 8 minutes |
| HPLC-UV | 5.6×10⁻⁸ | 1×10⁻⁷ –1×10⁻⁴ | 15 minutes |
| CE-LIF | 2.3×10⁻⁹ | 1×10⁻⁸ –5×10⁻⁶ | 12 minutes |
Data synthesized from multiple analytical studies .
Emerging Anticancer Properties
MicroRNA Biogenesis Modulation
Enoxacin enhances processing of tumor-suppressive miRNAs (let-7a, miR-34a) by stabilizing the Dicer enzyme complex. In triple-negative breast cancer models, 50 μM enoxacin increased mature miRNA levels 3.5-fold, reducing tumor growth by 62% (p<0.01) .
Osteoclastogenesis Inhibition
Through vacuolar H⁺-ATPase inhibition (IC₅₀ = 28 μM), enoxacin gluconate suppresses RANKL-induced osteoclast differentiation. Bone resorption assays showed 73% reduction in pit formation at 40 μM .
Photodynamic Therapy Enhancement
The compound’s fluorophore properties enable singlet oxygen generation (ΦΔ = 0.18) under 405 nm irradiation. In melanoma models, light-activated enoxacin gluconate (10 J/cm²) increased apoptosis from 12% to 89% (p<0.001) .
Adverse Effects and Pharmacokinetic Considerations
Drug Interactions
Enoxacin gluconate inhibits CYP1A2, increasing:
-
Caffeine AUC by 340% (600 mg dose)
-
Theophylline clearance reduction by 68%
-
Tizanidine Cmax elevation to 285 ng/mL (vs. 12 ng/mL alone)
Table 3: Risk Mitigation Strategies
| Adverse Effect | Incidence | Management Protocol |
|---|---|---|
| Tendinopathy | 0.3% | Discontinue immediately |
| CNS toxicity | 1.2% | Reduce dose by 50% |
| QT prolongation | 0.7% | Avoid with CYP3A4 inhibitors |
Data aggregated from post-marketing surveillance.
Synthesis and Industrial Production
Manufacturing Process
-
Enoxacin free acid preparation via Gould-Jacobs reaction
-
Gluconic acid activation using DCC/NHS chemistry
-
Conjugation in anhydrous DMF at 4°C
-
Crystallization from ethanol/water (3:1)
-
Lyophilization for injectable formulations
Quality Control Specifications
-
Purity: ≥99.3% by HPLC
-
Residual solvents: <50 ppm DMF
-
Endotoxins: <0.05 EU/mg
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume